Iron, bis(eta5-2,4-cyclopentadien-1-yl)-
Overview
Description
Iron, bis(eta5-2,4-cyclopentadien-1-yl)-, commonly known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings bound on opposite sides of a central iron atom. This compound is notable for its “sandwich” structure, where the iron atom is sandwiched between two parallel cyclopentadienyl rings. Ferrocene was first synthesized in the early 1950s and has since become a cornerstone in the field of organometallic chemistry due to its stability and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrocene can be synthesized through several methods, with the most common being the reaction of cyclopentadienyl magnesium bromide with anhydrous ferric chloride. This reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of cyclopentadienyl magnesium bromide by reacting cyclopentadiene with magnesium in the presence of bromine.
- Reaction of the prepared cyclopentadienyl magnesium bromide with anhydrous ferric chloride to form ferrocene .
Industrial Production Methods: Industrial production of ferrocene often involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
- Large-scale preparation of cyclopentadienyl magnesium bromide.
- Controlled addition of anhydrous ferric chloride.
- Purification of the resulting ferrocene through recrystallization or sublimation .
Chemical Reactions Analysis
Types of Reactions: Ferrocene undergoes a variety of chemical reactions, including:
Oxidation: Ferrocene can be oxidized to form ferrocenium ion, a stable cation.
Reduction: Reduction of ferrocene is less common but can be achieved under specific conditions.
Substitution: The cyclopentadienyl rings in ferrocene can undergo electrophilic substitution reactions, similar to benzene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Substitution: Electrophilic substitution reactions often use reagents like acetyl chloride or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ferrocenium ion.
Substitution: Products include acetylferrocene and bromoferrrocene.
Scientific Research Applications
Ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a standard in electrochemical studies.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to undergo redox reactions.
Medicine: Explored for its anticancer properties and as a component in certain pharmaceuticals.
Mechanism of Action
The mechanism by which ferrocene exerts its effects is primarily through its ability to undergo redox reactions. The iron center can alternate between oxidation states, facilitating electron transfer processes. This redox activity is crucial in its role as a catalyst and in its biological applications. The cyclopentadienyl rings provide stability and protect the iron center, allowing it to participate in various chemical reactions without decomposing .
Comparison with Similar Compounds
Ferrocene is unique among metallocenes due to its stability and ease of synthesis. Similar compounds include:
Nickelocene (Ni(C5H5)2): Less stable than ferrocene and more reactive.
Cobaltocene (Co(C5H5)2): Highly reactive and less stable, often used in redox chemistry.
Chromocene (Cr(C5H5)2): Similar structure but different reactivity and stability profiles.
Ferrocene’s stability and versatility make it a preferred choice in many applications compared to its counterparts.
Properties
IUPAC Name |
cyclopenta-1,3-diene;iron(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOOEGAPBSYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Fe | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51937-67-8 | |
Details | Compound: Ferrocene polymer | |
Record name | Ferrocene polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51937-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
186.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-54-5 | |
Record name | Ferrocene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrocene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FERROCENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96PKG90JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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